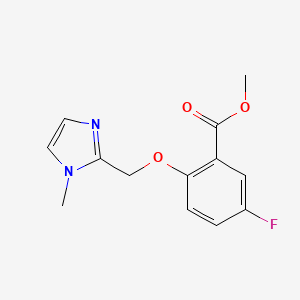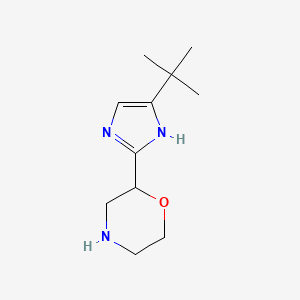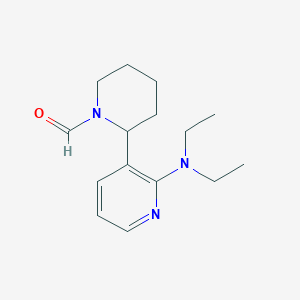
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a pyrimidine moiety and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(4-Fluorophenyl)pyrimidin-5-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound features a methoxy group instead of a fluorophenyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity.
属性
分子式 |
C16H16FN3O2 |
|---|---|
分子量 |
301.31 g/mol |
IUPAC 名称 |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-9-15(19-10-18-14)20-7-5-12(6-8-20)16(21)22/h1-4,9-10,12H,5-8H2,(H,21,22) |
InChI 键 |
JSFHKLYMCSBBAH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)






